3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). These conditions facilitate the formation of fluoropyridines in moderate yields .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-(oxan-4-yl)pyridine: Another fluorinated pyridine with similar structural features.
3-fluoro-4-pyridineboronic acid pinacol ester: A fluorinated pyridine derivative used in boronic acid chemistry.
Uniqueness
3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13FN2O2 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-13-4-1-9(10)11(15)14-8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,14,15) |
InChI Key |
SAOKOBKQWADHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
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